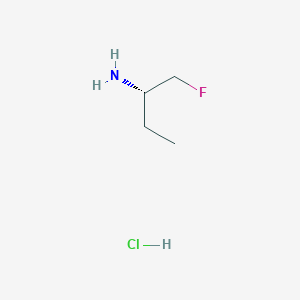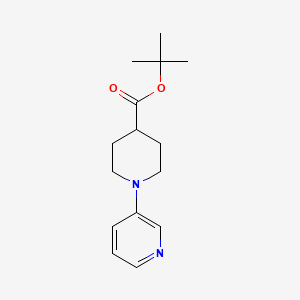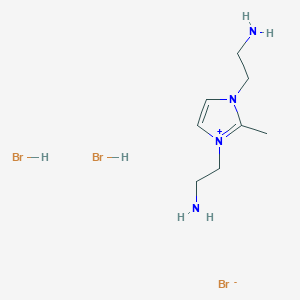
(S)-1-Fluoro-2-butylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Fluoro-2-butylamine Hydrochloride is a chiral amine compound with a fluorine atom attached to the second carbon of the butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-2-butylamine Hydrochloride typically involves the fluorination of a suitable precursor, such as (S)-2-butylamine. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) on the precursor molecule. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Fluoro-2-butylamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of butylamine.
Substitution: Formation of azides or thiol-substituted compounds.
Aplicaciones Científicas De Investigación
(S)-1-Fluoro-2-butylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of (S)-1-Fluoro-2-butylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to inhibition or activation of the target, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Fluoro-2-butylamine Hydrochloride: The enantiomer of (S)-1-Fluoro-2-butylamine Hydrochloride, with similar chemical properties but different biological activity.
1-Fluoro-2-methylamine Hydrochloride: A structurally similar compound with a methyl group instead of a butyl group.
2-Fluoroethylamine Hydrochloride: A shorter chain analogue with similar reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogues. The (S)-enantiomer may exhibit different pharmacological effects compared to the ®-enantiomer, making it a valuable compound for stereoselective studies.
Propiedades
Fórmula molecular |
C4H11ClFN |
|---|---|
Peso molecular |
127.59 g/mol |
Nombre IUPAC |
(2S)-1-fluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
VWOYWFSPNPBJKQ-WCCKRBBISA-N |
SMILES isomérico |
CC[C@@H](CF)N.Cl |
SMILES canónico |
CCC(CF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)



![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)



![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)



![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)
